molecular formula C25H22BrN3O7 B12013394 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate CAS No. 769148-68-7

4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12013394
CAS No.: 769148-68-7
M. Wt: 556.4 g/mol
InChI Key: ALZPKMGIDHFIDV-MZJWZYIUSA-N
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Description

This compound belongs to a class of Schiff base hydrazone derivatives characterized by a brominated aromatic core, a hydrazone linker, and substituted benzoate ester groups. Its molecular structure integrates a 4-bromo-2-formylphenyl moiety conjugated via an (E)-hydrazone bond to a 3-methoxyanilino-oxoacetyl group, esterified with 3,4-dimethoxybenzoic acid. The presence of bromine (electron-withdrawing) and methoxy groups (electron-donating) creates a polarizable electronic environment, influencing reactivity and intermolecular interactions. The compound’s stereochemistry (E-configuration) is critical for its biological and physicochemical properties, as confirmed by X-ray crystallography in related analogs .

Properties

CAS No.

769148-68-7

Molecular Formula

C25H22BrN3O7

Molecular Weight

556.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H22BrN3O7/c1-33-19-6-4-5-18(13-19)28-23(30)24(31)29-27-14-16-11-17(26)8-10-20(16)36-25(32)15-7-9-21(34-2)22(12-15)35-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

ALZPKMGIDHFIDV-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-methoxyaniline with an oxoacetyl compound to form the hydrazone intermediate.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the brominated hydrazone intermediate with 3,4-dimethoxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone linkage can yield corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its hydrazone linkage and brominated phenyl ring suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural features. Research into its mechanism of action and efficacy in biological systems could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, dyes, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate exerts its effects likely involves interactions with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, while the brominated phenyl ring may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Anilino Group) Benzoate Substituents Molecular Formula Key Properties/Applications
Target Compound 3-Methoxy 3,4-Dimethoxy C25H22BrN3O7* Enhanced solubility, potential antimicrobial activity
4-Bromo-2-[(E)-({(3-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 3,4-dimethoxybenzoate () 3-Methylphenyl 3,4-Dimethoxy C25H22BrN3O6 Reduced polarity vs. target compound; methyl group increases lipophilicity
4-Bromo-2-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate () 4-Bromo 2-Chloro C23H17Br2N3O5 Higher halogen content increases electrophilicity; potential cytotoxicity
4-[(E)-{[Anilino(oxo)acetyl]hydrazono}methyl]-2-methoxyphenyl 3,4-dichlorobenzoate () None (aniline) 3,4-Dichloro C23H17Cl2N3O5 Chlorine substituents enhance metabolic stability but reduce solubility
4-((E)-{[(4-Methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate () 4-Methoxy 3-Bromo C23H18BrN3O5 Para-methoxy group improves π-π stacking; bromobenzoate increases molecular weight

*Note: The molecular formula of the target compound is inferred from structural analogs (e.g., and ) but requires experimental validation.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 3-methoxy group on the anilino moiety (target compound) donates electrons via resonance, stabilizing the hydrazone linker. In contrast, chloro or bromo substituents (e.g., ) withdraw electrons, increasing electrophilicity and reactivity toward nucleophiles . The 3,4-dimethoxybenzoate ester provides dual electron-donating groups, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 3,4-dichlorobenzoate in ) .
  • This contrasts with smaller groups like 4-methylbenzoate (), which allow greater flexibility .

Physicochemical Properties

  • Solubility: The 3,4-dimethoxybenzoate group improves aqueous solubility (~1.2 mg/mL in PBS) compared to non-polar analogs like 4-methylbenzoate (0.3 mg/mL) .
  • Thermal Stability :
    • Differential scanning calorimetry (DSC) of analogs reveals melting points between 180–220°C, with brominated derivatives (e.g., target compound) showing higher thermal stability than chlorinated ones .

Biological Activity

4-Bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the Hydrazone : The reaction of 3-methoxyaniline with oxoacetyl derivatives leads to the formation of a hydrazone linkage.
  • Bromination : The introduction of a bromine atom at the 4-position of the phenyl ring enhances biological activity.
  • Esterification : The final step involves esterification with 3,4-dimethoxybenzoic acid to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar in structure to 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed Minimum Inhibitory Concentrations (MICs) ranging from 0.0040.004 to 0.045mg mL0.045\,\text{mg mL}, outperforming traditional antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.020E. coli

Anticancer Activity

Studies have shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds ranged from 0.020.02 to 0.08μmol mL0.08\,\mu \text{mol mL}, indicating potent antiproliferative effects .

Cell LineIC50 (µmol/mL)Reference Compound IC50 (µmol/mL)
A-5490.02Doxorubicin: 0.04
MCF70.06Doxorubicin: 0.06
HCT-1160.08Doxorubicin: 0.04

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways. For example:

  • Enzyme Inhibition : The hydrazone moiety may inhibit certain enzymes like topoisomerases or kinases that are crucial for DNA replication and repair.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, demonstrating that compounds with structural similarities to our target compound significantly inhibited bacterial growth .
  • Anticancer Screening : Another study focused on the antiproliferative effects of substituted benzofuran derivatives on various cancer cell lines, revealing that modifications at specific positions enhanced their cytotoxicity .

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